molecular formula C11H13ClN2O2 B2537903 N-[(benzylamino)carbonyl]-2-chloropropanamide CAS No. 879361-72-5

N-[(benzylamino)carbonyl]-2-chloropropanamide

Cat. No.: B2537903
CAS No.: 879361-72-5
M. Wt: 240.69
InChI Key: JDNLQIGJSNXTAW-UHFFFAOYSA-N
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Description

N-[(benzylamino)carbonyl]-2-chloropropanamide is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(benzylamino)carbonyl]-2-chloropropanamide typically involves the reaction of benzylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(benzylamino)carbonyl]-2-chloropropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

N-[(benzylamino)carbonyl]-2-chloropropanamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(benzylamino)carbonyl]-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(benzylamino)carbonyl]-2-chloroacetamide
  • N-[(benzylamino)carbonyl]-2-chlorobutanamide
  • N-[(benzylamino)carbonyl]-2-chloropentanamide

Uniqueness

N-[(benzylamino)carbonyl]-2-chloropropanamide is unique due to its specific molecular structure, which allows it to undergo a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(benzylcarbamoyl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-8(12)10(15)14-11(16)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNLQIGJSNXTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)NCC1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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